

# What is the clinical significance of elevated D-Lactic acid levels?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |
|----------------------|---------------|-----------|--|
| Compound Name:       | D-Lactic acid |           |  |
| Cat. No.:            | B555980       | Get Quote |  |

An In-depth Technical Guide on the Clinical Significance of Elevated D-Lactic Acid Levels

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**D-lactic acid**, a stereoisomer of L-lactic acid, is not a significant product of normal human metabolism. Its accumulation in the bloodstream, leading to **D-lactic acid**osis, is a relatively rare but serious clinical condition characterized by high anion gap metabolic acidosis and distinct neurological symptoms. This guide provides a comprehensive overview of the pathophysiology, clinical presentation, diagnosis, and management of elevated **D-lactic acid** levels. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms, providing quantitative data, outlining experimental protocols, and visualizing key pathways.

# Pathophysiology of D-Lactic Acidosis

Under normal physiological conditions, **D-lactic acid** is produced in minuscule amounts by the gut microbiome and is efficiently metabolized.[1] However, certain conditions can lead to its overproduction and subsequent accumulation.

The primary mechanism involves the excessive delivery of undigested carbohydrates to the colon.[2] In individuals with altered gut anatomy, such as in short bowel syndrome (SBS), or with intestinal dysmotility, carbohydrates are malabsorbed in the small intestine and become a



substrate for fermentation by colonic bacteria.[3][4] An overgrowth of specific bacterial species, particularly Lactobacillus and Streptococcus bovis, which produce D-lactate, leads to a significant increase in its production.[5][6] The acidic environment created by lactate production further favors the growth of these acid-resistant bacteria, perpetuating a vicious cycle.[5]

The human body has a limited capacity to metabolize **D-lactic acid**. Unlike L-lactate, which is readily metabolized by L-lactate dehydrogenase, D-lactate is metabolized much slower, primarily by a D- $\alpha$ -hydroxy acid dehydrogenase.[7][8] When production overwhelms the body's metabolic and excretory capacities, **D-lactic acid** accumulates in the blood, leading to acidosis.[8]

# **Neurotoxicity**

A hallmark of **D-lactic acid**osis is the development of neurological symptoms, including confusion, ataxia, slurred speech, and encephalopathy.[5][7] The exact mechanisms of **D-lactic acid**-induced neurotoxicity are not fully elucidated but are thought to be a direct effect of D-lactate on the central nervous system, independent of the accompanying acidosis.[9][10][11] It is hypothesized that **D-lactic acid** may cross the blood-brain barrier and interfere with neuronal function.[8][12]

## **Clinical Presentation and Associated Conditions**

The clinical presentation of **D-lactic acid**osis is dominated by neurological and metabolic disturbances.

## **Neurological Manifestations**

- Confusion and disorientation[5]
- Ataxia and gait disturbances[5]
- Slurred speech[5]
- Weakness and lethargy[13]
- Behavioral changes, such as irritability and aggression[14]
- In severe cases, stupor and coma[14]



## **Metabolic Manifestations**

- High anion gap metabolic acidosis[5]
- Symptoms related to acidosis, such as Kussmaul respirations (deep, labored breathing)

### **Associated Conditions**

- Short Bowel Syndrome (SBS): This is the most common cause of **D-lactic acid**osis.[2][3][4]
   [15] Patients with a history of extensive small bowel resection are at high risk.
- Propylene Glycol Toxicity: Massive ingestion or prolonged intravenous administration of propylene glycol, a solvent found in some medications and foods, can be metabolized to Dlactic acid, leading to acidosis.[16][17][18][19][20]
- Diabetic Ketoacidosis (DKA): Elevated **D-lactic acid** levels can also be observed in DKA, although its contribution to the overall acidosis is generally less significant than that of ketoacids.[21][22][23][24][25] The production in DKA is thought to be from the metabolism of methylglyoxal.[22]
- Small Intestinal Bacterial Overgrowth (SIBO): Conditions that promote SIBO can also lead to
   D-lactic acidosis.[26]

# **Diagnosis**

The diagnosis of **D-lactic acid**osis requires a high index of suspicion, especially in patients with risk factors and unexplained neurological symptoms accompanied by metabolic acidosis.

## **Laboratory Findings**

A key diagnostic feature is a high anion gap metabolic acidosis with a normal or near-normal L-lactate level, as standard lactate assays only measure the L-isomer.[5][8] Specific enzymatic or chromatographic assays are required to measure D-lactate concentrations.

# **Diagnostic Workflow**





Click to download full resolution via product page

Figure 1: Diagnostic workflow for **D-lactic acid**osis.

# **Quantitative Data**



| Parameter         | Normal Range     | Pathological Range<br>in D-Lactic<br>Acidosis                    | Reference(s) |
|-------------------|------------------|------------------------------------------------------------------|--------------|
| Serum D-Lactate   | 0 - 0.25 mmol/L  | > 3.0 mmol/L (typically<br>much higher, can<br>exceed 10 mmol/L) | [8][13][27]  |
| Serum L-Lactate   | 0.5 - 2.2 mmol/L | Typically normal or slightly elevated                            | [5][27]      |
| Anion Gap         | 8 - 16 mEq/L     | Elevated, often > 20<br>mEq/L                                    | [16][28]     |
| Serum Bicarbonate | 22 - 29 mEq/L    | Decreased, often < 15<br>mEq/L                                   | [28]         |
| Arterial pH       | 7.35 - 7.45      | Decreased, often < 7.25                                          | [16]         |

# **Experimental Protocols Measurement of D-Lactic Acid by Enzymatic Assay**

This method is based on the specific oxidation of **D-lactic acid** to pyruvate by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

#### Materials:

- Spectrophotometer capable of reading at 340 nm
- Cuvettes (1 cm path length)
- D-Lactate Dehydrogenase (D-LDH)
- Nicotinamide Adenine Dinucleotide (NAD+)
- Hydrazine buffer



- Glutamate-pyruvate transaminase (GPT)
- L-Glutamic acid
- Sample (e.g., deproteinized serum or plasma)
- D-Lactic acid standard solutions

#### Procedure:

- Sample Preparation: Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium hydroxide. Centrifuge to remove the precipitate.
- Reaction Mixture: In a cuvette, combine the hydrazine buffer, NAD+ solution, and the sample.
- Blank Reading: Measure the initial absorbance at 340 nm (A1).
- Enzymatic Reaction: Add D-LDH to the cuvette and mix. For samples containing pyruvate, also add GPT and L-glutamic acid to remove pyruvate interference.
- Final Reading: Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete (absorbance is stable). Measure the final absorbance at 340 nm (A2).
- Calculation: The change in absorbance (A2 A1) is proportional to the amount of **D-lactic** acid in the sample. Calculate the concentration using the molar extinction coefficient of
   NADH and the sample volume, or by comparison to a standard curve.[29][30]

# Measurement of D- and L-Lactic Acid by HPLC-MS/MS

This method allows for the simultaneous, sensitive, and specific quantification of both D- and L-lactic acid enantiomers.

#### Materials:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)



- Chiral chromatography column (e.g., Astec CHIROBIOTIC R)
- Mobile phase (e.g., acetonitrile/water with a modifier like formic acid)
- Sample (e.g., urine or plasma)
- Internal standards (isotopically labeled D- and L-lactic acid)

#### Procedure:

- Sample Preparation: Perform a solid-phase extraction or a simple protein precipitation to clean up the sample. Add internal standards.
- Chromatographic Separation: Inject the prepared sample onto the chiral HPLC column. The
  enantiomers will be separated based on their differential interaction with the chiral stationary
  phase.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the MS/MS. The
  lactic acid molecules are ionized (e.g., by electrospray ionization), and specific parentdaughter ion transitions are monitored for both the analytes and the internal standards.
- Quantification: The concentration of each enantiomer is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[31]
   [32]

# **Signaling Pathways**

Recent research has begun to elucidate the signaling pathways that may be activated by elevated **D-lactic acid** levels, particularly in the context of inflammation.





Click to download full resolution via product page

**Figure 2:** D-Lactate induced inflammatory signaling pathways.

Elevated **D-lactic acid** has been shown to enter cells via monocarboxylate transporters (MCTs) and activate several intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.[33][34] This can lead to the activation of transcription factors such as NF-κB and HIF-1, resulting in the production of pro-inflammatory cytokines and a shift towards glycolytic metabolism.[33][34]



# **Management and Therapeutic Strategies**

The management of **D-lactic acid**osis focuses on three main goals: correcting the acidosis, reducing the production of **D-lactic acid**, and treating the underlying cause.

- Correction of Acidosis: In cases of severe acidosis (pH < 7.1), intravenous sodium bicarbonate may be administered cautiously.[7][35] Hemodialysis can be effective in rapidly correcting the acidosis and removing **D-lactic acid** from the blood.[16][18]
- · Reduction of D-Lactic Acid Production:
  - Dietary Modification: Restricting the intake of carbohydrates, especially simple sugars, is a cornerstone of therapy as it reduces the substrate available for bacterial fermentation.[3]
     [5][8]
  - Antibiotic Therapy: Oral antibiotics, such as metronidazole, neomycin, or vancomycin, can be used to reduce the population of D-lactate-producing bacteria in the gut.[3][8][26]
- Treatment of the Underlying Cause: Addressing the root cause, such as surgical correction of a blind loop in the intestine or managing SIBO, is crucial for long-term prevention.[5]

## **Future Directions and Drug Development**

The understanding of **D-lactic acid**osis has significantly advanced, yet several areas warrant further investigation. For drug development professionals, potential therapeutic targets include:

- Inhibitors of D-lactate producing bacterial enzymes: Developing drugs that specifically target the enzymes responsible for D-lactate production in gut bacteria could offer a more targeted approach than broad-spectrum antibiotics.
- Modulators of gut microbiota: Probiotics or prebiotics that favor the growth of non-D-lactateproducing bacteria could help restore a healthy gut microbiome.
- Enhancers of D-lactic acid metabolism: Investigating ways to enhance the activity of human
   D-α-hydroxy acid dehydrogenase could improve the clearance of D-lactic acid.
- Neuroprotective agents: For patients experiencing neurological symptoms, the development
  of agents that can mitigate the neurotoxic effects of D-lactic acid would be beneficial.



## Conclusion

Elevated **D-lactic acid** levels are a clinically significant finding that can lead to severe metabolic and neurological complications. A thorough understanding of its pathophysiology, prompt diagnosis through specific assays, and a multi-faceted management approach are essential for improving patient outcomes. For researchers and drug development professionals, the unique metabolic pathways and the direct neurotoxicity associated with **D-lactic acid** present opportunities for the development of novel diagnostic and therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. D-Lactate: Implications for Gastrointestinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Lactic Acidosis in Short Bowel Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 3. casereports.bmj.com [casereports.bmj.com]
- 4. Short bowel syndrome and d-lactic acidosis: A case report with supplemental home parenteral nutrition and teduglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Probiotics, D–Lactic acidosis, oxidative stress and strain specificity PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactic Acidosis Endocrine and Metabolic Disorders MSD Manual Professional Edition [msdmanuals.com]
- 8. D-Lactic Acidosis in Humans: Review of Update PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. D-Lactic acid-induced neurotoxicity in a calf model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] D-Lactic acid-induced neurotoxicity in a calf model. | Semantic Scholar [semanticscholar.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

## Foundational & Exploratory





- 14. oley.org [oley.org]
- 15. D-Lactic Acidosis in Short Bowel Syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unusual D-lactic acid acidosis from propylene glycol metabolism in overdose PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Propylene glycol ingestion causes D-lactic acidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HEALTH EFFECTS Toxicological Profile for Propylene Glycol NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Prevalence and significance of lactic acidosis in diabetic ketoacidosis PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactic acidosis in diabetic ketoacidosis PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Increased serum D-lactate associated with diabetic ketoacidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bmj.com [bmj.com]
- 26. droracle.ai [droracle.ai]
- 27. Frontiers | In vitro evaluation of microbial D- and L-lactate production as biomarkers of infection [frontiersin.org]
- 28. Factors associated with D-lactic acidosis in pediatric intestinal failure: A case-control study PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. abo.com.pl [abo.com.pl]
- 30. D-/L-Lactic acid, UV method [nzytech.com]
- 31. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 32. labcluster.com [labcluster.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. emedicine.medscape.com [emedicine.medscape.com]
- To cite this document: BenchChem. [What is the clinical significance of elevated D-Lactic acid levels?]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b555980#what-is-the-clinical-significance-of-elevated-d-lactic-acid-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com